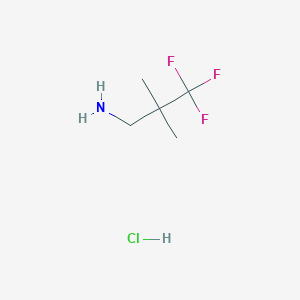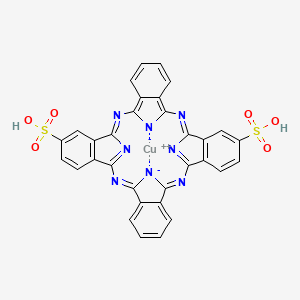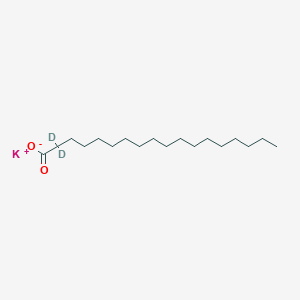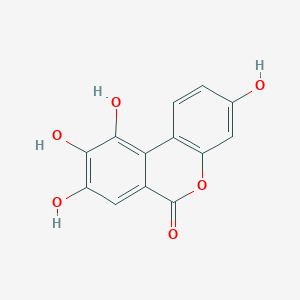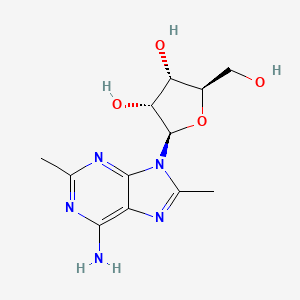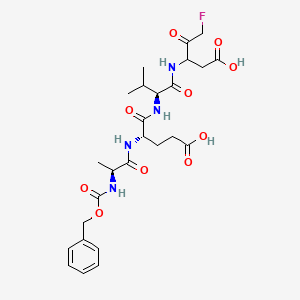![molecular formula C8H7N3O2 B1459321 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1288998-66-2](/img/structure/B1459321.png)
3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
説明
3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Based on the activity of similar compounds, it can be inferred that it might interact with its targets (like fgfrs) and inhibit their activity . This inhibition could lead to changes in cellular processes regulated by these targets.
Biochemical Pathways
Fgfrs, which are potential targets of this compound, are involved in various signaling pathways that regulate organ development, cell proliferation, and migration . Therefore, it can be speculated that this compound might affect these pathways.
Result of Action
Based on the known activities of similar compounds, it can be inferred that it might inhibit cell proliferation and induce apoptosis in cells expressing its targets .
生化学分析
Biochemical Properties
3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with biomolecules. This compound has been shown to interact with enzymes such as Cdc7 kinase, which is involved in cell cycle regulation and DNA replication . The interaction between this compound and Cdc7 kinase results in the inhibition of the enzyme’s activity, thereby affecting the cell cycle progression. Additionally, this compound has been found to interact with proteins involved in signal transduction pathways, further highlighting its significance in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the fibroblast growth factor receptor (FGFR) pathway . This inhibition leads to reduced cell proliferation, induction of apoptosis, and alterations in gene expression profiles, thereby demonstrating its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The nitro group at the 5-position of the pyrrolo[2,3-B]pyridine core is critical for its binding affinity to target enzymes and proteins. Upon binding, this compound inhibits the enzymatic activity of targets such as Cdc7 kinase and FGFR, leading to downstream effects on cellular processes . Additionally, this compound has been shown to induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on target enzymes and cellular processes, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s elimination from the body and can influence its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake into cells, as well as intracellular binding proteins that influence its localization and accumulation . The distribution of this compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound has been found to localize predominantly in the cytoplasm and nucleus of cells, where it interacts with target enzymes and proteins . The presence of specific targeting signals and post-translational modifications can further influence the subcellular distribution of this compound, directing it to specific compartments or organelles.
特性
IUPAC Name |
3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-3-9-8-7(5)2-6(4-10-8)11(12)13/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQDJDICMFEZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione](/img/structure/B1459238.png)


